Cortistatin-29 (1-13) (rat)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cortistatin-29 (1-13) (rat) is a neuropeptide and a cleavage product of cortistatin-29, which itself is derived from procortistatin . This compound corresponds to the first 13 amino acids of cortistatin-29 and is known for its interaction with somatostatin receptors . Cortistatin-29 (1-13) (rat) has been studied for its potential effects on neuronal activity and sleep modulation .
Preparation Methods
Synthetic Routes and Reaction Conditions
Cortistatin-29 (1-13) (rat) is synthesized through solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin . The reaction conditions typically include the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate peptide bond formation . After the assembly of the peptide chain, the compound is cleaved from the resin and deprotected using a mixture of trifluoroacetic acid (TFA), water, and scavengers .
Industrial Production Methods
This includes optimizing reaction conditions, using automated peptide synthesizers, and ensuring high purity through techniques such as high-performance liquid chromatography (HPLC) .
Chemical Reactions Analysis
Types of Reactions
Cortistatin-29 (1-13) (rat) primarily undergoes peptide bond formation and cleavage reactions during its synthesis . It may also participate in disulfide bond formation, which is crucial for maintaining its structural integrity .
Common Reagents and Conditions
Coupling Reagents: N,N’-diisopropylcarbodiimide (DIC), hydroxybenzotriazole (HOBt)
Cleavage Reagents: Trifluoroacetic acid (TFA), water, scavengers (e.g., triisopropylsilane)
Oxidizing Agents: For disulfide bond formation, agents like iodine or air oxidation can be used.
Major Products
The primary product of interest is Cortistatin-29 (1-13) (rat) itself. During synthesis, intermediate peptides and by-products may form, which are typically removed through purification processes .
Scientific Research Applications
Cortistatin-29 (1-13) (rat) has several scientific research applications:
Neuroscience: It is studied for its effects on neuronal activity and sleep modulation.
Endocrinology: Research includes its role in modulating hormone release and its potential effects on metabolic processes.
Inflammatory and Fibrotic Disorders: Cortistatin has shown promise in treating inflammatory and fibrotic disorders, making it a subject of interest in medical research.
Mechanism of Action
Cortistatin-29 (1-13) (rat) exerts its effects by binding to somatostatin receptors, which are G protein-coupled receptors involved in various physiological processes . The binding of cortistatin-29 (1-13) to these receptors can inhibit the release of neurotransmitters and hormones, leading to decreased neuronal activity and modulation of sleep patterns . Additionally, cortistatin has been shown to have anti-inflammatory and neuroprotective effects .
Comparison with Similar Compounds
Similar Compounds
Cortistatin-14: Another cleavage product of procortistatin, known for its structural similarity to somatostatin.
Somatostatin-14: A neuropeptide with similar receptor binding properties but different physiological effects.
Uniqueness
Cortistatin-29 (1-13) (rat) is unique due to its specific sequence and its ability to modulate sleep and neuronal activity differently from somatostatin . Its interaction with somatostatin receptors and its potential therapeutic applications in inflammatory and fibrotic disorders further distinguish it from other similar compounds .
Properties
Molecular Formula |
C68H105N23O21 |
---|---|
Molecular Weight |
1580.7 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-1-[(2S)-5-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-4-carboxy-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]butanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]butanedioic acid |
InChI |
InChI=1S/C68H105N23O21/c1-34(2)29-42(85-60(105)45-11-5-25-88(45)64(109)47-13-7-27-90(47)62(107)40(10-4-24-77-68(73)74)83-57(102)39(18-22-52(95)96)81-55(100)37-17-21-51(94)79-37)58(103)82-38(15-19-49(69)92)56(101)84-41(16-20-50(70)93)63(108)91-28-8-14-48(91)65(110)89-26-6-12-46(89)61(106)86-43(30-35-32-75-33-78-35)59(104)80-36(9-3-23-76-67(71)72)54(99)87-44(66(111)112)31-53(97)98/h32-34,36-48H,3-31H2,1-2H3,(H2,69,92)(H2,70,93)(H,75,78)(H,79,94)(H,80,104)(H,81,100)(H,82,103)(H,83,102)(H,84,101)(H,85,105)(H,86,106)(H,87,99)(H,95,96)(H,97,98)(H,111,112)(H4,71,72,76)(H4,73,74,77)/t36-,37-,38-,39-,40-,41-,42-,43-,44-,45-,46-,47-,48-/m0/s1 |
InChI Key |
HTKLUJOZPIGIDL-SOWZXYKBSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CN=CN3)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(=O)O)C(=O)O)NC(=O)[C@@H]4CCCN4C(=O)[C@@H]5CCCN5C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@@H]6CCC(=O)N6 |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)N1CCCC1C(=O)N2CCCC2C(=O)NC(CC3=CN=CN3)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C4CCCN4C(=O)C5CCCN5C(=O)C(CCCN=C(N)N)NC(=O)C(CCC(=O)O)NC(=O)C6CCC(=O)N6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.